Bromodiiodomethane

Overview

Description

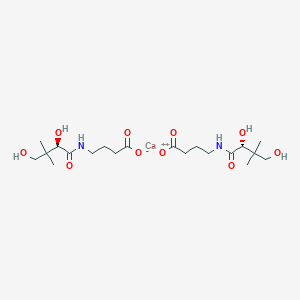

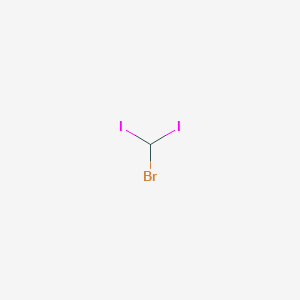

Bromodiiodomethane is a halogenated organic compound with the chemical formula CHBrI₂. It is a colorless liquid that is highly reactive due to the presence of both bromine and iodine atoms. This compound is used extensively in organic synthesis and various scientific research applications.

Mechanism of Action

Target of Action

Bromodiiodomethane (BrCH2I) is a halomethane that has been investigated as a reagent for cyclopropanation . The primary targets of this compound are the carbon-carbon double bonds in organic compounds, where it acts as a methylene source .

Mode of Action

This compound interacts with its targets through a process known as the Simmons-Smith reaction . In this reaction, this compound forms a complex with a zinc-copper couple, which then reacts with carbon-carbon double bonds to form cyclopropanes .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of cyclopropane-containing compounds . The downstream effects of these pathways can vary widely, as cyclopropane rings are found in a variety of natural and synthetic compounds with diverse biological activities .

Result of Action

The primary molecular effect of this compound’s action is the formation of cyclopropane rings . This can have a variety of cellular effects, depending on the specific compound being synthesized and its role in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the rate and outcome of the Simmons-Smith reaction . Furthermore, this compound is sensitive to light, which can lead to its photodissociation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodiiodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂) with bromine (Br₂). The reaction typically occurs under controlled conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound involves the careful addition of bromine to methylene iodide in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile to facilitate the process and improve yield.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine or iodine atoms can be replaced by other nucleophiles.

Photodissociation: Upon exposure to light, this compound can undergo photodissociation, breaking down into bromine and iodine radicals.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines.

Photodissociation Conditions: Photodissociation typically requires ultraviolet light to break the carbon-halogen bonds.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include compounds such as methylene cyanide (CH₂(CN)₂) or methylene amine derivatives.

Photodissociation Products: The primary products are bromine (Br₂) and iodine (I₂) radicals.

Scientific Research Applications

Bromodiiodomethane is used in various scientific fields due to its reactivity:

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including dyes and pharmaceuticals.

Chromatography: this compound is used in chromatography to separate mixtures of compounds.

Spectroscopy: It aids in the structural analysis of organic molecules through spectroscopic techniques.

Environmental Studies: The compound is studied for its role in the formation of trihalomethanes in water treatment processes.

Comparison with Similar Compounds

Bromoiodomethane (CH₂BrI): Similar to bromodiiodomethane but contains only one iodine atom.

Diiodomethane (CH₂I₂): Contains two iodine atoms but lacks bromine.

Bromomethane (CH₃Br): Contains bromine but lacks iodine.

Uniqueness: this compound’s unique combination of bromine and iodine atoms imparts distinct reactivity, making it a valuable reagent in organic synthesis and various scientific applications. Its ability to undergo both substitution and photodissociation reactions sets it apart from other halomethanes.

Properties

IUPAC Name |

bromo(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrI2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGIGXMFLYACDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Br)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204235 | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-95-9 | |

| Record name | Bromodiiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodiiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can you tell us about the occurrence of bromodiiodomethane in drinking water?

A1: While not directly quantified in the study, the researchers investigated the formation of various trihalomethanes, including this compound, during the chlorination of surface water containing bromides and iodides []. This suggests that the presence of this compound in drinking water, particularly chlorinated water, is possible. Further research is needed to determine its prevalence and concentration levels in different water sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)

![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)

![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)